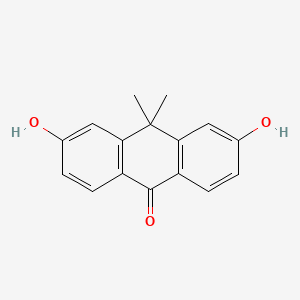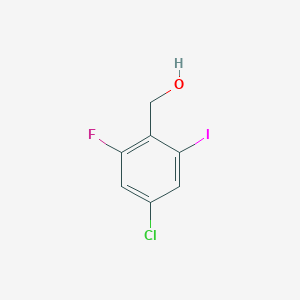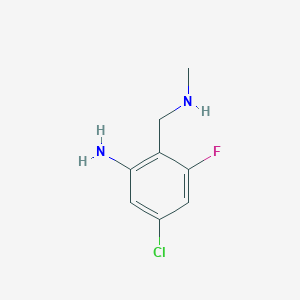
3-Amino-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-methylbutanenitrile is an organic compound with the molecular formula C5H10N2 It is a nitrile derivative, characterized by the presence of an amino group and a nitrile group attached to a butane backbone
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for synthesizing this compound involves the reduction of 3-methylbutanenitrile using lithium aluminum hydride (LiAlH4).
Amination of Nitriles: Another method involves the direct amination of 3-methylbutanenitrile using ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using LiAlH4 or catalytic hydrogenation methods. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Types of Reactions:
Reduction: this compound can undergo further reduction to form primary amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: LiAlH4, NaBH4
Catalysts: Raney nickel, Pd/C
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
- Primary amines
- Substituted amines
- Carboxylic acids
- Amides
Aplicaciones Científicas De Investigación
3-Amino-3-methylbutanenitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-3-methylbutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-Methylbutanenitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-3-methylbutanenitrile: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
3-Amino-2-methylbutanenitrile: Another isomer with distinct chemical properties and uses.
Uniqueness: 3-Amino-3-methylbutanenitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
3-amino-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,7)3-4-6/h3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYOGZNWNFUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)

![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)


![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)


![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)


![4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B12974940.png)

